molecular formula C11H12N2O6 B1455566 N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine CAS No. 1081513-23-6

N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine

Cat. No.: B1455566
CAS No.: 1081513-23-6
M. Wt: 268.22 g/mol
InChI Key: IOJCFTJBMNJGLJ-UHFFFAOYSA-N
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Description

N-[4-(Ethoxycarbonyl)-2-nitrophenyl]glycine (CAS 1081513-23-6) is a chemical compound supplied for scientific research and development purposes . This compound has a molecular formula of C 11 H 12 N 2 O 6 and a molecular weight of 268.23 g/mol . Its structure features both nitro and ethoxycarbonyl functional groups on the phenyl ring, which is substituted with a glycine moiety, making it a potentially valuable intermediate in synthetic organic chemistry . Researchers value this compound for its role in chemical synthesis, where it can serve as a key building block for the preparation of more complex molecules. The specific physicochemical properties, mechanism of action, and detailed applications of this compound are areas of active investigation in specialized research fields. This product is intended for use in a controlled laboratory environment only by qualified personnel. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use .

Properties

IUPAC Name

2-(4-ethoxycarbonyl-2-nitroanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O6/c1-2-19-11(16)7-3-4-8(12-6-10(14)15)9(5-7)13(17)18/h3-5,12H,2,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJCFTJBMNJGLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies and findings.

Chemical Structure and Properties

This compound is characterized by the presence of an ethoxycarbonyl group and a nitrophenyl moiety. The structural formula can be represented as follows:

C12H14N2O5\text{C}_{12}\text{H}_{14}\text{N}_{2}\text{O}_{5}

This compound features:

  • Ethoxycarbonyl group : Contributes to lipophilicity and potential membrane permeability.
  • Nitrophenyl group : Often associated with biological activity due to its electron-withdrawing properties.

Antimicrobial Properties

Research has indicated that compounds with nitrophenyl groups exhibit significant antimicrobial activity. For instance, derivatives of nitrophenyl compounds have been shown to possess antibacterial and antifungal properties. A study highlighted that quinazolinone derivatives, which share structural similarities with this compound, demonstrated broad-spectrum antimicrobial effects, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Activity

This compound has been investigated for its anticancer properties. A notable study demonstrated that certain nitrophenyl derivatives induce necrosis in cervical carcinoma cells, indicating their potential as anticancer agents. The mechanism appears to involve oxidative stress pathways, which lead to cell death .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against bacteria and fungi
AnticancerInduces necrosis in cancer cells
NeuroprotectiveProtects against oxidative stress

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The nitro group can lead to increased production of ROS, which may contribute to cytotoxic effects in tumor cells.
  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
  • Membrane Permeability : The ethoxycarbonyl group enhances the compound's ability to cross lipid membranes, facilitating its action within cells.

Case Studies and Research Findings

  • Anticancer Study : A study conducted on cervical carcinoma cells revealed that treatment with this compound resulted in significant cell death through necrosis. The study utilized confocal microscopy to confirm the mode of cell death induced by the compound .
  • Neuroprotective Effects : Another investigation focused on the protective effects of similar nitrophenyl compounds against oxidative stress in erythrocytes. These findings suggest that this compound may also have applications in neuroprotection .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine with structurally analogous glycine derivatives:

Compound Name Molecular Formula Key Functional Groups Applications References
This compound C11H12N2O6 Ethoxycarbonyl, nitro, glycine backbone Intermediate in organic synthesis; used in peptide nucleic acid (PNA) development
Ethyl N-(4-acetyl-2-nitrophenyl)glycinate C12H13N3O6 Acetyl, nitro, ester Laboratory-scale synthesis of bioactive molecules
N-[(2-Nitrophenyl)sulfonyl]glycine C8H8N2O6S Sulfonyl, nitro, glycine backbone Photolabile protecting group in peptide chemistry
N-(4-Cyanophenyl)-glycine C9H8N2O2 Cyano, glycine backbone Precursor for heterocyclic compounds (e.g., benzodiazepines)
N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine C15H13Cl2NO4S Dichlorophenyl, sulfonyl, glycine backbone Agrochemical research (herbicide intermediates)

Key Findings from Research

Reactivity Differences: The ethoxycarbonyl group in this compound enhances electrophilicity at the phenyl ring, facilitating nucleophilic aromatic substitution reactions. In contrast, cyano or sulfonyl groups (e.g., N-(4-cyanophenyl)-glycine) prioritize electron-deficient regions for cycloaddition or coupling reactions . Nitro groups in these derivatives contribute to redox activity, enabling applications in photodynamic therapy or as fluorescence quenchers .

Acetylated variants (e.g., Ethyl N-(4-acetyl-2-nitrophenyl)glycinate) demonstrate improved lipophilicity, enhancing blood-brain barrier penetration in neuropharmacology studies .

Synthetic Utility :

  • Compounds like N-[(2-nitrophenyl)sulfonyl]glycine are critical in solid-phase peptide synthesis (SPPS) due to their orthogonal protecting group compatibility .
  • Sulfonated glycine derivatives (e.g., N-(2,3-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine) are precursors for sulfonamide herbicides, leveraging their stability and bioactivity .

Data Tables

Table 1: Physicochemical Properties

Property This compound N-(4-Cyanophenyl)-glycine N-[(2-Nitrophenyl)sulfonyl]glycine
Molecular Weight 268.23 g/mol 176.17 g/mol 260.23 g/mol
Melting Point Not reported 215–220°C 180–185°C
Solubility DMSO, DMF Ethanol, acetone Chloroform, THF
Key Spectral Data (IR) C=O stretch: 1720 cm⁻¹ C≡N stretch: 2240 cm⁻¹ S=O stretch: 1350 cm⁻¹

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the nucleophilic substitution or coupling of glycine derivatives with appropriately substituted nitrophenyl precursors bearing an ethoxycarbonyl group at the para position and a nitro group at the ortho position. Key steps include:

  • Protection of amino groups to prevent side reactions.
  • Use of haloacetic esters for glycine moiety introduction.
  • Selective functionalization of the aromatic ring through electrophilic substitution or transition-metal catalysis.

Use of Haloacetic Esters and Protected Amino Compounds

One established method involves reacting mono-protected diamino compounds with haloacetic esters such as tert-butyl chloroacetate or tert-butyl bromoacetate to introduce the glycine unit. For example, mono-Boc-protected diaminoethane reacts with these esters to yield intermediates that can be further functionalized.

The preparation of glycine tert-butyl ester is commercially available and can be used as a starting material or intermediate in these syntheses.

Aromatic Substitution and Protection Strategies

The aromatic ring bearing the nitro and ethoxycarbonyl groups can be functionalized by alkylation or acylation reactions. Protecting groups such as Mmt-Cl (monomethoxytrityl chloride) or Boc (tert-butyloxycarbonyl) are used to protect amino or hydroxyl groups during multi-step syntheses to avoid unwanted side reactions. After functionalization, these protecting groups are removed under mild conditions.

Transition Metal-Catalyzed C–H Functionalization

Recent advances include the use of palladium-catalyzed C–H activation techniques to functionalize amino acid derivatives selectively. For example, Pd(OAc)2 catalysis in the presence of silver salts and nitrobenzoic acid enables ortho-C–H bond functionalization of phenylalanine derivatives, which can be adapted for nitrophenyl glycine derivatives.

This method allows for selective acetoxylation or other functionalizations at the ortho position relative to the amino acid substituent, which could be applied to synthesize this compound analogs with high regioselectivity.

Purification and Characterization

After synthesis, the crude products are typically purified by precipitation, trituration with diethyl ether, or extraction with aqueous sodium bicarbonate and water to remove impurities. Drying over sodium sulfate and concentration under reduced pressure are standard steps before final isolation.

Summary Table of Preparation Steps

Step No. Reagents/Conditions Purpose/Reaction Type Notes
1 Mono-Boc-diaminoethane + tert-butyl chloroacetate/bromoacetate Nucleophilic substitution to introduce glycine ester Protection of amino group essential
2 Aromatic nitrophenyl precursor with ethoxycarbonyl group Electrophilic substitution/alkylation Use of protecting groups (Mmt, Boc)
3 Pd(OAc)2, AgBF4, 2-nitrobenzoic acid, DMA, 130 °C MW heating Pd-catalyzed ortho-C–H functionalization Enables regioselective modification
4 Extraction with saturated sodium bicarbonate and water Purification by removing acidic and polar impurities Drying over sodium sulfate
5 Trituration with diethyl ether Crude product precipitation Facilitates isolation of pure product

Detailed Research Findings

  • The use of haloacetic esters such as tert-butyl chloroacetate is crucial for introducing the glycine moiety via nucleophilic substitution on protected diamino compounds.
  • Protection of amino groups by Boc or Mmt groups provides stability during multi-step synthesis and allows selective deprotection.
  • Transition metal-catalyzed C–H activation offers a modern, efficient approach to functionalize aromatic amino acid derivatives at specific positions without pre-functionalization, improving yield and selectivity.
  • Purification steps involving aqueous extractions and trituration are standard to remove inorganic salts and organic impurities, ensuring high purity of the final compound.

Q & A

Q. What are the established synthesis routes for N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves acylation of glycine derivatives with nitrophenyl-containing reagents. For example, microwave-assisted methods can enhance reaction efficiency by reducing time and improving yields compared to conventional heating . Key variables include solvent choice (e.g., acetonitrile for polar intermediates) and temperature control during nitro-group introduction. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the compound from by-products like unreacted glycine or nitro precursors. Yield optimization may require iterative adjustments to stoichiometry and reaction duration .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify functional groups (e.g., ethoxycarbonyl at δ ~4.2 ppm for -OCH2CH3 and δ ~165 ppm for carbonyl) and confirm nitro-group positioning on the phenyl ring .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]+ expected at m/z 283.07 for C11H11N2O6) .
  • Infrared Spectroscopy (IR) : Peaks at ~1520 cm⁻¹ (NO2 asymmetric stretch) and ~1720 cm⁻¹ (ester C=O) confirm structural motifs .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is typical for research-grade material) .

Advanced Research Questions

Q. How does the nitro group in this compound influence its chemical reactivity and biological interactions?

  • Methodological Answer : The nitro group is electron-withdrawing, increasing electrophilicity of the phenyl ring and facilitating nucleophilic aromatic substitution (e.g., with thiols or amines). In biological systems, the nitro group may participate in redox cycling, generating reactive oxygen species (ROS) that modulate activity in antimicrobial or anticancer assays. To study this, researchers can:
  • Perform cyclic voltammetry to assess redox potential.
  • Compare bioactivity of nitro-containing analogs vs. des-nitro derivatives in cell-based assays .

Q. What experimental strategies can resolve contradictory data in biological assays involving this compound?

  • Methodological Answer : Contradictions often arise from assay conditions or impurities. To address this:
  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., fixed pH, temperature).
  • Orthogonal Assays : Combine enzyme inhibition studies with surface plasmon resonance (SPR) to validate binding kinetics .
  • Purity Analysis : Use HPLC-MS to detect trace impurities (e.g., nitro-reduction by-products) that may interfere with results .
  • Computational Modeling : Molecular docking predicts binding modes, helping reconcile discrepancies between in vitro and cellular data .

Q. How can researchers optimize the scalability of this compound synthesis while maintaining cost-efficiency?

  • Methodological Answer :
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes, improving throughput .
  • Solvent Recycling : Use recoverable solvents (e.g., ethyl acetate) in extraction steps.
  • Catalyst Screening : Test cheaper catalysts (e.g., ZnCl2 vs. Pd-based) for nitro-group introduction without compromising yield .
  • Process Analytical Technology (PAT) : Implement in-line monitoring (e.g., FTIR) to detect intermediates and optimize reaction endpoints .

Q. What mechanistic studies are recommended to elucidate the compound’s interaction with enzymatic targets?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Measure IC50 values against target enzymes (e.g., kinases or proteases) using fluorogenic substrates.
  • X-Ray Crystallography : Resolve co-crystal structures to identify binding pockets and key residues (e.g., hydrogen bonds with glycine’s carboxylate) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish covalent vs. non-covalent interactions .
  • Site-Directed Mutagenesis : Modify putative binding residues in the enzyme to confirm interaction sites .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine
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N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine

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